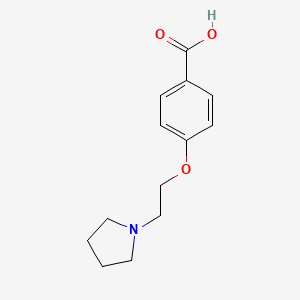

Ácido 4-(2-pirrolidin-1-il-etoxi)-benzoico

Descripción general

Descripción

4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación en proteómica

Ácido 4-(2-pirrolidin-1-il-etoxi)-benzoico: se utiliza en la investigación en proteómica debido a su capacidad para interactuar con proteínas y péptidos. Sirve como una herramienta bioquímica para explorar la estructura, función e interacciones de las proteínas. Este compuesto puede utilizarse para modificar proteínas o péptidos con el fin de estudiar su comportamiento en sistemas biológicos .

Descubrimiento de fármacos

El anillo de pirrolidina presente en este compuesto es una característica común en las moléculas de fármacos. Se utiliza en química medicinal para mejorar las propiedades farmacocinéticas de nuevos candidatos a fármacos. El andamiaje de pirrolidina es conocido por su papel en la mejora de la biodisponibilidad y la estabilidad metabólica de los productos farmacéuticos .

Síntesis química

En química sintética, el ácido 4-(2-pirrolidin-1-il-etoxi)-benzoico es un intermedio versátil. Puede utilizarse para sintetizar una amplia gama de moléculas complejas, incluidos polímeros, colorantes y materiales avanzados. Su parte de ácido benzoico es particularmente útil para crear ésteres y amidas, que son fundamentales en la síntesis de diversos compuestos .

Ciencia de materiales

Este compuesto encuentra aplicaciones en la ciencia de materiales, particularmente en el desarrollo de nuevos materiales con propiedades específicas. Puede incorporarse a los polímeros para alterar sus características físicas, como la flexibilidad, la resistencia y la resistencia a la degradación .

Química analítica

En química analítica, el ácido 4-(2-pirrolidin-1-il-etoxi)-benzoico puede utilizarse como patrón o reactivo. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en curvas de calibración y como compuesto de referencia en diversas técnicas analíticas .

Cromatografía

La estructura única del compuesto permite su uso en cromatografía como modificador de la fase estacionaria. Puede ayudar en la separación de mezclas complejas interactuando con diferentes analitos, mejorando así la resolución y la selectividad de los métodos cromatográficos .

Estudios biológicos

Debido a sus características estructurales, el ácido 4-(2-pirrolidin-1-il-etoxi)-benzoico puede utilizarse en estudios biológicos para imitar o interferir con procesos biológicos naturales. Puede actuar como un inhibidor o activador de ciertas enzimas, receptores u otras proteínas, proporcionando información sobre sus mecanismos .

Ciencia ambiental

Este compuesto también puede aplicarse en la investigación en ciencia ambiental. Puede utilizarse para estudiar la degradación de compuestos orgánicos en el medio ambiente o para desarrollar nuevos métodos para la eliminación de contaminantes del agua y el suelo .

Direcciones Futuras

The future directions for “4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pypds, have been shown to bind to g-quadruplexes (g4s), atypical nucleic acid structures involved in basic human biological processes .

Mode of Action

It’s worth noting that compounds with similar structures, like pypds, have been shown to exhibit strong specificity for covalent binding to g4 domains . This suggests that 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid might interact with its targets in a similar manner, leading to changes in the targets’ function.

Biochemical Pathways

The interaction of similar compounds with g4s can potentially influence various cellular processes, including dna replication, transcription, and translation .

Result of Action

The interaction of similar compounds with g4s can potentially lead to changes in gene expression and cellular function .

Action Environment

It’s worth noting that the stability and reactivity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other chemical species .

Análisis Bioquímico

Biochemical Properties

4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell growth and differentiation . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biochemical properties and effects on cells . Long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and altered metabolic activity .

Metabolic Pathways

4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in key metabolic processes, leading to changes in the production and utilization of metabolites .

Transport and Distribution

The transport and distribution of 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For instance, the compound may be transported into cells via specific transporters and distributed to various cellular compartments .

Subcellular Localization

The subcellular localization of 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

4-(2-pyrrolidin-1-ylethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-13(16)11-3-5-12(6-4-11)17-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHIHVWVXVVGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424711 | |

| Record name | 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69731-93-7 | |

| Record name | 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B1277076.png)

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)

![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)